molecular formula C7H11NO3 B13059030 (2R)-2-Amino-4-cyclopropyl-4-oxobutanoic acid

(2R)-2-Amino-4-cyclopropyl-4-oxobutanoic acid

Cat. No.: B13059030
M. Wt: 157.17 g/mol
InChI Key: PVXNPRPJQHIDAV-RXMQYKEDSA-N
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Description

(2R)-2-Amino-4-cyclopropyl-4-oxobutanoic acid is a chemical compound with the molecular formula C7H11NO3 It is a white to off-white crystalline solid that is soluble in water and polar organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-4-cyclopropyl-4-oxobutanoic acid can be achieved through various methods. One common approach involves the reaction of aspartic acid with cyclopropyl ketone under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product. Additionally, purification steps such as crystallization and recrystallization are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-cyclopropyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-Amino-4-cyclopropyl-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-cyclopropyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The cyclopropyl group in its structure contributes to its unique binding properties and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-4-methoxy-4-oxobutanoic acid: Similar in structure but with a methoxy group instead of a cyclopropyl group.

    (2R)-2-Amino-4-phenyl-4-oxobutanoic acid: Contains a phenyl group, offering different chemical properties and reactivity.

Uniqueness

(2R)-2-Amino-4-cyclopropyl-4-oxobutanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This makes it particularly useful in the design of pharmaceuticals where specific interactions with biological targets are required.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(2R)-2-amino-4-cyclopropyl-4-oxobutanoic acid

InChI

InChI=1S/C7H11NO3/c8-5(7(10)11)3-6(9)4-1-2-4/h4-5H,1-3,8H2,(H,10,11)/t5-/m1/s1

InChI Key

PVXNPRPJQHIDAV-RXMQYKEDSA-N

Isomeric SMILES

C1CC1C(=O)C[C@H](C(=O)O)N

Canonical SMILES

C1CC1C(=O)CC(C(=O)O)N

Origin of Product

United States

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